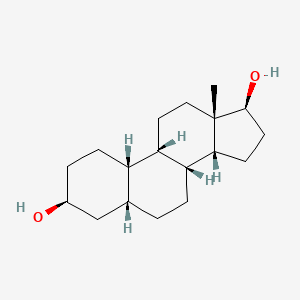

5alpha-Estrane-3beta,17alpha-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14R,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13+,14+,15-,16-,17+,18+/m1/s1 |

InChI Key |

QNKATSBSLLYTMH-DFCPBBEJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@H]1CC[C@@H]2O)O |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Origin of Product |

United States |

Synthesis and Derivatization of 5alpha Estrane 3beta,17alpha Diol

Chemical Synthetic Pathways

Chemical synthesis provides versatile routes to 5alpha-estrane-3beta,17alpha-diol, enabling the construction of the tetracyclic steroid framework and the stereocontrolled installation of hydroxyl groups.

Total Synthesis Approaches

Total synthesis involves constructing the complex estrane (B1239764) ring system from simple, non-steroidal starting materials. While numerous strategies exist for the total synthesis of steroids, they are often lengthy and complex. One of the landmark achievements in this area is the Torgov synthesis, which provides a convergent route to the steroid skeleton and can be adapted for various estrane derivatives caltech.edu.

More recent innovations have focused on developing novel chemical reactions to build the core structure more efficiently. For instance, radical-mediated cascade reactions have been developed that can form multiple rings of the estrane nucleus in a single step from a carefully designed acyclic precursor nih.govresearchgate.net. One such approach involves treating a substituted iododienynone with a radical initiator, which triggers a macrocyclization followed by a series of transannulation reactions to yield the complete tetracyclic estrane system nih.gov. While these methods typically target hormonally active estrogens like estrone (B1671321), their intermediates could be adapted through further reduction and stereochemical manipulation to produce saturated derivatives like this compound.

Semisynthesis from Steroid Precursors

Semisynthesis, which starts from readily available steroid precursors, is often a more practical and economical approach. The most common starting materials for synthesizing 5alpha-estrane (B1234022) derivatives are natural estrogens, such as estrone or estradiol (B170435), which possess the required C18 estrane skeleton.

A critical transformation in this pathway is the Birch reduction , a dissolving-metal reduction that selectively reduces the aromatic A-ring characteristic of estrogens numberanalytics.commasterorganicchemistry.comnih.gov. This reaction, typically using lithium or sodium in liquid ammonia (B1221849) with an alcohol proton source, converts the phenolic A-ring of an estradiol derivative into a 1,4-cyclohexadiene (B1204751) structure numberanalytics.commasterorganicchemistry.com. Subsequent acid hydrolysis of the resulting enol ether intermediate yields a 3-keto-5(10)-ene, which can then be catalytically hydrogenated to establish the desired 5-alpha configuration. The use of the Birch reduction was a pivotal development in steroid chemistry, enabling the production of 19-nor-steroids that became the basis for oral contraceptives nih.gov. While effective, the classic Birch reduction involves hazardous reagents like liquid ammonia, leading to the development of safer alternatives using stabilized alkali metals on solid supports like silica (B1680970) gel google.comgoogle.com.

Stereoselective Synthesis of the 3beta,17alpha-diol Configuration

Achieving the specific 3β,17α-diol configuration is a significant stereochemical challenge. The orientation of the hydroxyl groups at the C3 and C17 positions is crucial, and specialized methods are required to control their formation.

Formation of the 17alpha-hydroxyl group: Standard reduction of a 17-ketone (as in an estrone precursor) with reagents like sodium borohydride (B1222165) typically yields the 17-beta-hydroxyl isomer due to the steric hindrance from the C-18 methyl group, which blocks hydride attack from the top (alpha) face. Therefore, obtaining the 17-alpha configuration requires a different strategy. A common method is to perform a Mitsunobu reaction on the 17-beta-hydroxyl group, which proceeds with an inversion of stereochemistry to give the 17-alpha product.

Formation of the 3beta-hydroxyl group: Once the 3-keto group is in place (following the Birch reduction and hydrolysis sequence), its reduction must be controlled to favor the 3-beta alcohol over the 3-alpha alternative. The Noyori asymmetric transfer hydrogenation is a powerful method for this transformation nih.govmdpi.com. This reaction uses a chiral ruthenium catalyst, such as one derived from a TsDPEN ligand, to transfer hydrogen from a source like isopropanol (B130326) or a formic acid/triethylamine mixture to the ketone mdpi.com. The catalyst's chiral environment directs the hydride addition to one face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity nih.govnih.gov.

Table 1: Key Stereoselective Reactions in the Synthesis of this compound

| Target Position | Stereochemical Goal | Precursor Functional Group | Key Reaction | Description |

|---|---|---|---|---|

| C17 | 17α-hydroxyl | 17β-hydroxyl | Mitsunobu Reaction | Inverts the stereochemistry at C17 from the more accessible beta configuration to the desired alpha configuration. |

| C3 | 3β-hydroxyl | 3-ketone | Noyori Asymmetric Transfer Hydrogenation | A highly enantioselective method that reduces the 3-keto group to the 3β-alcohol using a chiral ruthenium catalyst. |

Biocatalytic and Microbial Transformation in Synthesis

Biocatalysis offers an alternative to traditional chemical synthesis, using enzymes or whole microbial cells to perform specific and highly selective chemical transformations on steroid molecules. This approach can reduce the need for protecting groups and hazardous reagents.

Enzymatic Routes to Estrane Structures

The synthesis of this compound can be envisioned using a chemoenzymatic approach that employs isolated enzymes to install the hydroxyl groups with high stereoselectivity. The key enzymes for this purpose belong to the hydroxysteroid dehydrogenase (HSD) and cytochrome P450 families.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the reversible oxidation and reduction of hydroxyl and keto groups at specific positions on the steroid nucleus nih.gov. A 3β-hydroxysteroid dehydrogenase (3β-HSD) would be responsible for forming the 3-beta hydroxyl group from a 3-keto precursor nih.govnih.gov. Similarly, a 17α-hydroxysteroid dehydrogenase (17α-HSD) would catalyze the reduction of a 17-ketone to the 17-alpha alcohol. The existence of numerous HSD isoforms with different substrate specificities and stereoselectivities allows for the selection of an appropriate enzyme for a desired transformation.

Cytochrome P450 Enzymes: This superfamily of enzymes is crucial for many steroid hydroxylation reactions in nature wikipedia.org. For instance, CYP17A1 possesses 17α-hydroxylase activity, which is a key step in the biosynthesis of androgens and cortisol mdpi.com. While HSDs are more commonly associated with reductions, P450 enzymes could be engineered or selected for specific hydroxylation steps.

Enzymes like lipases can also be used for the chemoselective acylation or deacylation of steroid hydroxyl groups, which can serve as a method of protection or separation in a synthetic sequence google.com.

Table 2: Relevant Enzymes for the Biocatalytic Synthesis of Estrane Diols

| Enzyme Family | Specific Enzyme Type | Function in Steroid Synthesis | Relevance to Target Compound |

|---|---|---|---|

| Hydroxysteroid Dehydrogenase (HSD) | 3β-HSD | Catalyzes the interconversion of 3-keto and 3β-hydroxy steroids. nih.govnih.gov | Formation of the 3β-hydroxyl group. |

| Hydroxysteroid Dehydrogenase (HSD) | 17α-HSD | Catalyzes the interconversion of 17-keto and 17α-hydroxy steroids. | Formation of the 17α-hydroxyl group. |

| Cytochrome P450 | CYP17A1 (17α-hydroxylase) | Introduces a hydroxyl group at the 17α position of pregnane (B1235032) precursors. wikipedia.orgmdpi.com | Potential for creating the 17α-hydroxy intermediate. |

| Lipase | e.g., Candida cylindracea Lipase | Catalyzes selective esterification/alcoholysis of hydroxyl groups. google.com | Can be used for protecting groups or resolving stereoisomers. |

Application of Microbial Cultures for Estrane Derivatization (e.g., Mycobacterium smegmatis transformations of related compounds)

Whole-cell biotransformations leverage the complete metabolic machinery of microorganisms to convert cheap, abundant feedstocks like natural sterols into valuable steroid intermediates. Mycobacterium species, particularly Mycobacterium smegmatis, are widely used as industrial cell factories for this purpose mdpi.com.

These bacteria possess the enzymatic pathways to degrade the long alkyl side chain of sterols like cholesterol and phytosterols. Through genetic engineering, this degradation pathway can be blocked at specific points to cause the accumulation of desired steroid synthons. For example, by deleting genes such as those for 3-ketosteroid-Δ1-dehydrogenase (KstD), engineered M. smegmatis strains can efficiently convert sterols into androst-4-ene-3,17-dione (AD), a key C19 steroid precursor mdpi.com.

These engineered microbial platforms can be further derivatized. Researchers have successfully introduced genes from other organisms into M. smegmatis to create more complex steroids in a single fermentation process nih.govnih.gov. For example, by overexpressing a gene for 17β-hydroxysteroid dehydrogenase (17β-HSD) in an AD-producing M. smegmatis strain, testosterone (B1683101) can be produced directly from sterols nih.govnih.govdtu.dk. Similarly, introducing a fungal 11α-hydroxylase system has enabled the one-step production of 11α-hydroxylated steroids researchgate.net. This "plug-and-play" approach demonstrates the potential for creating custom M. smegmatis strains that could, with the introduction of the appropriate HSDs, produce specific estrane derivatives from simple sterol precursors.

Preparation of Labeled this compound for Research Applications

The synthesis of labeled this compound can be achieved by modifying existing stereoselective synthetic routes to incorporate isotopically labeled reagents. A key strategy involves the reduction of a ketone precursor using a labeled reducing agent.

A reported stereoselective synthesis of unlabeled this compound provides a viable pathway that can be adapted for isotopic labeling. nih.gov This synthesis starts from the commercially available 19-nortestosterone. The critical step for introducing an isotopic label would be the reduction of the 3-keto and 17-keto groups.

For instance, the reduction of a diketone precursor, 5alpha-estrane-3,17-dione, can be performed using a deuterated or tritiated reducing agent. The choice of reducing agent is critical for achieving the desired stereochemistry at the 3-beta and 17-alpha positions.

A common method for introducing deuterium (B1214612) is through the use of sodium borodeuteride (NaBD₄). The reduction of a suitable steroid ketone with NaBD₄ would lead to the incorporation of a deuterium atom at the corresponding hydroxyl-bearing carbon. nih.gov Similarly, for tritium (B154650) labeling, a tritiated reducing agent like sodium borotritide (NaBT₄) would be employed.

Commercially available deuterium-labeled this compound-d5 indicates that multi-deuterated forms of this compound have been successfully synthesized. lgcstandards.com The molecular formula C₁₈H₂₅D₅O₂ suggests the introduction of five deuterium atoms. lgcstandards.com Based on common labeling patterns in steroids, these labels are likely positioned at stable, non-exchangeable positions on the steroid nucleus.

The following table outlines a proposed method for the synthesis of labeled this compound based on established synthetic routes for related steroids.

| Starting Material | Labeled Reagent | Label Type | Potential Labeled Product | Key Reaction Type |

|---|---|---|---|---|

| 5alpha-Estrane-3,17-dione | Sodium borodeuteride (NaBD₄) | Deuterium (²H) | This compound-d₂ | Ketone Reduction |

| 5alpha-Estrane-3,17-dione | Sodium borotritide (NaBT₄) | Tritium (³H) | This compound-t₂ | Ketone Reduction |

| Precursor with specific enolizable protons | Deuterated potassium methoxide | Deuterium (²H) | Multi-deuterated this compound | Hydrogen-Deuterium Exchange |

The specific activity and the exact position of the labels in the final product would need to be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The purification of the labeled compound is typically achieved through chromatographic methods like high-performance liquid chromatography (HPLC) to ensure high purity for research applications. nih.gov

Metabolism and Biotransformation of 5alpha Estrane 3beta,17alpha Diol

Identification of Metabolic Precursors

The formation of 5alpha-estrane-3beta,17alpha-diol in biological systems is primarily linked to the metabolism of the synthetic anabolic androgenic steroid, nandrolone (B1676933).

Nandrolone as a Primary Metabolic Origin of this compound

Nandrolone (19-nortestosterone) is a well-documented precursor to this compound. wikipedia.orgnih.gov Following administration, nandrolone undergoes extensive metabolism. One of the key metabolic pathways involves the reduction of the A-ring of the steroid nucleus by the enzyme 5α-reductase. wikipedia.orgnih.gov This enzymatic action on nandrolone leads to the formation of 5α-dihydronandrolone. Subsequently, further enzymatic conversions, including the reduction of the 3-keto group and the 17-keto group, result in the formation of various estrane (B1239764) diols, including this compound. nih.govresearchgate.net

The detection of this compound and other related metabolites in urine is a key indicator in anti-doping tests to identify nandrolone abuse in athletes and in cattle. nih.govmdpi.com Research has shown that this compound can be a significant metabolite of nandrolone. researchgate.net

Evaluation of Other Potential Steroid Precursors in Biological Systems

While nandrolone is the primary exogenous precursor, the metabolic pathways of other endogenous androgens share similarities. For instance, the metabolism of testosterone (B1683101) involves the formation of 5α-dihydrotestosterone (DHT), which is then further metabolized to various androstanediols. frontiersin.orgwikipedia.org Although structurally different due to the presence of a methyl group at C19, the enzymatic machinery involved in testosterone metabolism provides a framework for understanding how other steroids could potentially be converted.

The metabolism of dehydroepiandrosterone (B1670201) (DHEA), another endogenous steroid, also leads to the formation of various androstanediols, highlighting the broad substrate capacity of the enzymes involved in steroid metabolism. wikipedia.org However, the direct endogenous production of this compound from precursors other than nandrolone is not well-established in humans under normal physiological conditions.

Enzymatic Conversion Mechanisms

The biotransformation of nandrolone and its metabolites into this compound is orchestrated by a series of specific enzymes, primarily hydroxysteroid dehydrogenases and reductases.

Role of Hydroxysteroid Dehydrogenases (HSDs) in Estrane Metabolism

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes crucial for the synthesis and inactivation of steroid hormones. nih.gov They catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus. In the context of estrane metabolism, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are particularly important. nih.gov These enzymes can act on the 17-keto group of nandrolone metabolites.

Different isoforms of HSDs exist with varying substrate specificities and tissue distribution. nih.gov For example, some HSDs catalyze the reduction of a ketone to a hydroxyl group, while others facilitate the reverse oxidative reaction. The formation of the 17α-hydroxyl group in this compound is a result of the action of a specific type of 17β-HSD that produces the alpha configuration. Similarly, the 3β-hydroxyl group is formed by the action of a 3-hydroxysteroid dehydrogenase. nih.gov The interplay between these different HSDs determines the specific stereochemistry of the resulting diol.

Reductase Enzyme Activities in this compound Formation

The initial and rate-limiting step in the formation of 5alpha-estrane (B1234022) metabolites from nandrolone is the reduction of the double bond in the A-ring, catalyzed by 5α-reductase. wikipedia.orgnih.gov There are different isoenzymes of 5α-reductase with distinct tissue distributions and regulatory properties. This enzyme converts nandrolone to 5α-dihydronandrolone. nih.gov

Following this, other reductase enzymes, specifically 3-keto-reductases (which are often HSDs), act on the 3-keto group of 5α-dihydronandrolone to produce either a 3α- or 3β-hydroxyl group. The formation of the 3β-hydroxyl configuration in this compound is a result of the action of a specific 3β-hydroxysteroid dehydrogenase.

Glucuronidation and Sulfation Pathways of Estrane Diols

Once formed, this compound and other estrane diols undergo conjugation reactions to increase their water solubility and facilitate their excretion from the body, primarily through urine. mdpi.com The two main conjugation pathways are glucuronidation and sulfation.

Glucuronidation involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the hydroxyl groups of the steroid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more water-soluble and can be readily eliminated. Nandrolone metabolites are known to be excreted as glucuronide conjugates. mdpi.comdrugbank.com this compound bis(beta-D-glucuronide) disodium (B8443419) salt is a known derivative, indicating this pathway is active for this compound. lgcstandards.com

Sulfation is another important conjugation pathway where a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid's hydroxyl groups, a reaction catalyzed by sulfotransferases (SULTs). Sulfated steroids have been identified in human plasma and other biological fluids. bham.ac.uk 5alpha-Androstan-3beta,17alpha-diol disulfate has been identified in plasma, suggesting that the corresponding estrane diol could also undergo sulfation. hmdb.ca

Metabolic Profiles in Model Organisms and In Vitro Systems

Tissue-Specific Metabolic Transformations of this compound (e.g., liver, muscle, adipose)

Detailed information on the tissue-specific metabolic transformations of this compound is not present in the available research. Studies on related androstane (B1237026) compounds have investigated metabolism in tissues like the liver, prostate, and scalp. For example, in rats, the liver is a key site for the metabolism of 5alpha-androstane-3beta,17beta-diol, where it is converted to metabolites like 3beta-hydroxy-5alpha-androstan-17-one. nih.gov Similarly, metabolism of this related compound has been observed in scalp homogenates. nih.gov However, these findings are specific to androstane derivatives and cannot be directly extrapolated to the tissue-specific metabolism of this compound.

In Vitro Cell and Subcellular Fraction Metabolism Studies

Specific in vitro studies using cell lines or subcellular fractions (such as microsomes or cytosol) to elucidate the metabolic pathways of this compound are not described in the search results. In vitro systems are crucial for identifying the enzymes and primary metabolites involved in steroid biotransformation. For instance, in vitro work with rat prostate and liver fractions has been used to study the metabolism of 5alpha-androstane-3beta,17beta-diol, identifying the formation of highly polar steroid metabolites. nih.gov Similarly, in vitro studies of the anterior pituitary, hypothalamus, and seminiferous tubules have detailed the metabolism of other testosterone metabolites. nih.gov Without similar studies focused on this compound, its metabolic profile at the cellular level remains uncharacterized.

Receptor Interactions and Molecular Mechanisms of Estrane Diols Non Clinical Studies

Ligand-Induced Conformational Changes in Receptor Proteins

The process of a ligand binding to a nuclear receptor is known to induce specific conformational changes in the receptor protein, which in turn dictates the recruitment of co-regulatory proteins and the subsequent transcriptional response nih.govelifesciences.org. However, due to the absence of binding affinity studies for 5alpha-estrane-3beta,17alpha-diol, there is consequently no research available on the specific conformational changes this ligand might induce in ERα, ERβ, or AR.

Studies on other ligands, such as estradiol (B170435) and various selective estrogen receptor modulators (SERMs), have demonstrated that distinct ligands can produce unique receptor conformations, leading to differential gene expression profiles nih.gov. It is plausible that this compound, should it bind to any steroid receptors, would also induce a unique conformational state, but this remains a matter of speculation without empirical data.

Post-Receptor Signaling Events and Gene Regulation in Cellular Models

The downstream consequences of receptor binding, including post-receptor signaling events and the regulation of target gene expression, are entirely undocumented for this compound.

In contrast, the effects of 5alpha-androstane-3beta,17beta-diol have been explored in various cellular models. For example, through its interaction with ERβ, it has been shown to inhibit the migration of prostate cancer cells and induce the expression of E-cadherin, a protein involved in cell adhesion nih.govnih.gov. Furthermore, in the context of the hypothalamo-pituitary-adrenal (HPA) axis, 5alpha-androstane-3beta,17beta-diol, acting via ERβ, has been implicated in the regulation of corticotropin-releasing hormone (CRH) and vasopressin (AVP) promoters frontiersin.orgnih.gov. These findings underscore the specific signaling pathways activated by this androstane (B1237026) diol, none of which can be extrapolated to this compound without direct experimental evidence.

Comparative Analysis of Receptor Selectivity and Agonist/Antagonist Properties (e.g., vs. Estrogen Receptor Alpha, Estrogen Receptor Beta, Androgen Receptor)

A comparative analysis of the receptor selectivity and the functional properties (agonist or antagonist) of this compound is not possible given the current lack of data.

For the purpose of differentiation, the well-documented selectivity of 5alpha-androstane-3beta,17beta-diol serves as a useful benchmark. This compound is considered a selective agonist for ERβ wikipedia.orgnih.gov. Its agonistic activity at ERβ has been demonstrated in various systems, including the regulation of ERβ expression itself in the rat prostate frontiersin.orgnih.gov. It exhibits weak agonistic activity at ERα and is not considered an androgen receptor agonist wikipedia.org. The functional properties of its isomer, 5alpha-androstane-3alpha,17beta-diol, are less clear, with some studies suggesting it has minimal activity at estrogen receptors wikipedia.org.

The following table summarizes the known receptor interactions for the related androstane diols, highlighting the absence of data for the estrane (B1239764) diol of interest.

| Compound | Estrogen Receptor Alpha (ERα) Affinity | Estrogen Receptor Beta (ERβ) Affinity | Androgen Receptor (AR) Affinity | Functional Activity |

| This compound | No data available | No data available | No data available | No data available |

| 5alpha-Androstane-3beta,17beta-diol | Low | Moderate | Negligible | ERβ agonist |

| 5alpha-Androstane-3alpha,17beta-diol | Very Low | Very Low | Negligible | Minimal at ERs |

Despite a clear structural definition, this compound remains a molecule of unknown biological significance in the context of steroid receptor interactions. The current body of scientific literature is devoid of the specific non-clinical data required to build a profile of its binding affinities, its impact on receptor conformation, or its influence on post-receptor signaling and gene regulation. It is imperative to distinguish this C18 estrane diol from the more thoroughly investigated C19 androstane diols, as their structural differences preclude any reliable extrapolation of biological activity. Future research is necessary to elucidate the potential role, if any, of this compound in the complex network of steroid hormone signaling.

Analytical Methodologies for 5alpha Estrane 3beta,17alpha Diol Detection and Characterization in Research

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 5alpha-estrane-3beta,17alpha-diol from complex biological matrices and from its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Estrane (B1239764) Diols

Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly specific method for the analysis of estrane diols like this compound. nih.govpsu.edu Due to the low volatility of these steroids, derivatization is a critical step to improve their chromatographic behavior and mass spectrometric sensitivity. endocrine-abstracts.org A common approach involves converting the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers or other suitable derivatives. endocrine-abstracts.orgnist.gov

The derivatized analytes are then separated on a GC column, often a high-temperature MXT-1 column or a (50% Phenyl)-methylpolysiloxane phase column, allowing for the separation of various estrogen metabolites within a short run time. nih.govthermofisher.com Following separation, the compounds are ionized, typically through electron ionization (EI), and the resulting mass fragments are detected by the mass spectrometer. Selected ion monitoring (SIM) is frequently employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. nih.gov For instance, a highly specific method for measuring estradiol-17β involved the formation of a mixed E2-3-trimethylsilyl ether-17-heptafluorobutyrate derivative, which demonstrated excellent analytical properties for GC-MS analysis. nih.gov

Recent advancements have led to the development of GC-tandem mass spectrometry (GC-MS/MS) methods, which offer even greater specificity and are particularly useful for monitoring low levels of estrogens. psu.eduthermofisher.com These methods have been successfully applied to quantify low concentrations of various estrogens and their metabolites in urine, demonstrating the sensitivity required for clinical applications. endocrine-abstracts.org

Table 1: GC-MS Derivatization and Detection of Estrane Diols

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agents | Trimethylsilyl (TMS) ethers, Pentafluoropropionyl (PFP) derivatives, Ethoxycarbonyl (EOC) derivatives | endocrine-abstracts.orgnih.gov |

| GC Column Types | High-temperature MXT-1, (50% Phenyl)-methylpolysiloxane phase | nih.govthermofisher.com |

| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) | nih.govthermofisher.com |

| Detection Mode | Selected Ion Monitoring (SIM), Tandem Mass Spectrometry (MS/MS) | psu.edunih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable tools for the analysis of this compound and other steroid metabolites in biological fluids. documentsdelivered.complos.org This technique offers the advantage of analyzing underivatized steroids, although derivatization can sometimes be used to enhance ionization efficiency and sensitivity. nih.gov

In LC-MS, the separation of estrane diols is typically achieved using reversed-phase chromatography with a C18 or a C18-pentafluorophenyl (PFP) column. nih.govnih.gov The use of a C18-PFP column has been shown to provide baseline resolution for structurally related estrogen metabolites. nih.govnih.gov Following chromatographic separation, the analytes are introduced into the mass spectrometer, where they are ionized, commonly by electrospray ionization (ESI).

LC-MS/MS provides a high degree of specificity and sensitivity, making it suitable for quantifying low concentrations of steroids in complex matrices like plasma and urine. documentsdelivered.complos.org The technique has been successfully used to determine the serum levels of 5α-androstane-3β,17β-diol and androstenediol (B1197431) in young healthy volunteers. documentsdelivered.complos.org The detection limits for estrogen metabolites using LC-MS methods can be in the picogram per milliliter (pg/mL) range. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-performance liquid chromatography (HPLC) coupled with various detection systems is a versatile technique for the analysis of this compound. While UV detection is a common and cost-effective method, its sensitivity may be limited for trace analysis. nih.govscribd.com The UV absorbance is typically monitored at wavelengths around 205 nm or 230 nm. nih.gov

To enhance sensitivity, pre-concentration techniques like microextraction by packed sorbent (MEPS) or cloud point extraction can be employed prior to HPLC-UV analysis. tandfonline.comresearchgate.net These methods have been successfully applied to detect estrogens at pg/mL levels in water samples. tandfonline.com For instance, a method using MEPS with a C18 sorbent followed by HPLC-UV achieved limits of detection as low as 0.09–0.47 pg/mL for certain estrogens. tandfonline.com

For higher sensitivity and specificity, fluorescence detection can be used, particularly for estrogens that are naturally fluorescent or can be derivatized with a fluorescent tag. scribd.com The United States Pharmacopoeia has recommended an HPLC method with UV detection for the analysis of 17β-estradiol. scribd.com

Table 2: HPLC Methods for Estrane Diol Analysis

| Technique | Column | Mobile Phase | Detection | Achieved LOD | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Agilent Zorbax Eclipse XDB C8 | Acetonitrile/Water Gradient | UV at 230 nm | Not specified | nih.gov |

| RP-HPLC | XBridge C18 | Water/Acetonitrile | UV at 205 nm | Not specified | |

| HPLC with MEPS | C18 sorbent | Not specified | UV | 0.09–0.47 pg/mL | tandfonline.com |

Spectroscopic and Spectrometric Elucidation of Estrane Structures

Spectroscopic and spectrometric techniques are crucial for the unambiguous identification and structural characterization of this compound, including the determination of its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, including the stereochemistry of estrane diols. nih.gov Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

The precise chemical shifts and coupling constants of the protons and carbons in the steroid nucleus and at the hydroxyl-bearing carbons (C3 and C17) are highly dependent on their spatial orientation. This allows for the differentiation between α and β configurations at these positions. nih.gov For example, solid-state ¹³C NMR has been used to analyze the ring conformations of 17α-estradiol and 17β-estradiol, revealing distinct singlet and multiplet patterns for the two isomers. nih.gov Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, further aiding in the confirmation of the stereochemical arrangement.

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. nih.govnih.gov This capability is invaluable for confirming the molecular formula of an unknown compound and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).

When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful platform for metabolite profiling in complex biological samples. nih.govcapes.gov.br It allows for the untargeted detection and identification of a wide range of metabolites, including various estrogen metabolites. nih.govnih.gov Derivatization can be employed to improve the chromatographic separation and ionization of estrogens in LC-HRMS analysis. nih.govnih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on an HRMS instrument provide crucial structural information for the identification of metabolites. youtube.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 17alpha-estradiol |

| 17beta-estradiol |

| 2-methoxy-oestrone |

| 3-chloro-17α-methyl-5α-androstan-17β-ol |

| 5alpha-androstane-3beta,17beta-diol |

| 5alpha-androstane-3alpha,17beta-diol |

| Androstenediol |

| Androstenedione |

| Dehydroepiandrosterone (B1670201) (DHEA) |

| Diethylstilbestrol (DES) |

| Dihydrotestosterone (DHT) |

| Estradiol (B170435) |

| Estriol |

| Estrone (B1671321) |

| Ethinylestradiol |

| Ethylparaben |

| Furazadrol |

| Levonorgestrel |

| Oestradiol |

| Oestriol |

| Oestrone |

| Progesterone |

Immunoassay Development for Estrane Metabolite Quantification

Immunoassays, such as radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs), have traditionally been used for the quantification of steroid hormones due to their high sensitivity. nih.govnih.gov However, a significant drawback of these methods is their potential for a lack of specificity, particularly when analyzing metabolites with similar structures. nih.govnih.gov Cross-reactivity with other steroids can lead to inaccurate measurements, a challenge that is particularly pronounced when dealing with the diverse array of estrane metabolites. virginia.edunih.gov

While mass spectrometry-based methods are now often favored for their superior specificity, immunoassays still hold a place in initial screening and high-throughput applications. nih.gov The development of highly specific monoclonal antibodies that can distinguish between closely related estrane diol isomers is a key area of ongoing research to improve the reliability of immunoassay-based quantification.

Sample Preparation and Derivatization Strategies for Estrane Analysis in Complex Biological Matrices (e.g., animal fluids, tissues)

The analysis of this compound in complex biological matrices like animal fluids and tissues presents significant analytical challenges. nih.govnih.gov Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest. nih.govresearchgate.net

Sample Preparation:

Commonly used techniques for extracting steroids from biological samples include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from the matrix. nih.gov

Solid-Phase Extraction (SPE): SPE has become a widely adopted method for its efficiency and ability to handle small sample volumes. nih.govnih.govresearchgate.net It utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away.

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to expedite the extraction process from solid and semi-solid samples, such as tissues. nih.gov

Protein Precipitation: For serum or plasma samples, precipitating proteins is a necessary step to prevent interference with the analytical column and detection system. nih.gov

For tissue samples, homogenization is a crucial initial step to release the analytes from the cellular matrix. researchgate.netyoutube.com This is often followed by one of the extraction techniques mentioned above. The choice of extraction method depends on the specific matrix, the concentration of the analyte, and the subsequent analytical technique.

Derivatization Strategies:

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of steroids. nih.govnih.gov However, many steroids, including this compound, have low volatility and poor ionization efficiency, making direct analysis difficult. sigmaaldrich.comyoutube.com Derivatization is a chemical modification process used to enhance the analytical properties of these compounds. nih.govyoutube.com

Key benefits of derivatization include:

Increased Volatility: For GC-MS analysis, derivatization converts polar functional groups into less polar, more volatile derivatives. youtube.comoecd.org Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common technique. nih.govyoutube.com

Improved Ionization Efficiency: For LC-MS, derivatization can introduce a readily ionizable group, significantly enhancing sensitivity. nih.govnih.govresearchgate.net Reagents like dansyl chloride and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) have been successfully used for this purpose. nih.govresearchgate.netsigmaaldrich.com

Enhanced Specificity: Derivatization can lead to the formation of specific fragment ions in MS/MS analysis, improving the specificity of detection. nih.govresearchgate.net

The selection of the appropriate derivatization reagent and reaction conditions is critical and must be optimized for each specific analyte and analytical method. youtube.com

Quality Control and Validation of Analytical Methods in Research Settings

To ensure the reliability and reproducibility of research findings, the analytical methods used for the quantification of this compound must be rigorously validated. virginia.edunih.gov Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. youtube.comfda.gov.ph

Key validation parameters include:

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. virginia.edunih.gov Apparent recoveries should ideally fall between 85% and 115%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at both the intra-assay (within a single run) and inter-assay (between different runs) levels. virginia.edunih.govresearchgate.net Acceptable precision is generally considered to be less than 15-20%. nih.govnih.govresearchgate.net

Selectivity/Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov It is particularly important for steroid analysis due to the presence of numerous structurally similar compounds. nih.gov

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.govresearchgate.net

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., short-term at room temperature, long-term frozen) and the stability of the derivatized product should be evaluated. nih.govnih.govresearchgate.net

The use of quality control (QC) samples at multiple concentration levels within each analytical run is essential for monitoring the performance of the method over time. nih.govvirginia.edu These QC samples, which can be prepared in-house or obtained commercially, help to ensure the ongoing validity of the analytical data. virginia.eduyoutube.com

Biological Roles and Research Applications of 5alpha Estrane 3beta,17alpha Diol Non Clinical Focus

Function as a Biomarker in Animal Steroid Metabolism Research

5alpha-Estrane-3beta,17alpha-diol has been identified as a key biomarker in studies of steroid metabolism, particularly in the context of veterinary science and doping control in meat-producing animals. nih.gov Research has established it as a urinary metabolite of the synthetic anabolic steroid 17β-nandrolone. The detection and quantification of this and related compounds are crucial for monitoring the illegal use of growth promoters in livestock. researchgate.net

A significant challenge in this field is distinguishing between the illegal administration of a synthetic steroid and the natural, or endogenous, presence of related compounds that can occur under certain physiological conditions, such as in pregnant or injured animals. nih.govresearchgate.net Studies in bovines have investigated a panel of nandrolone (B1676933) metabolites, including this compound (sometimes abbreviated as 'aba'), to create a more definitive metabolic signature of abuse. nih.gov Research has shown that while some isomers may be detected at very low levels in untreated animals, a comprehensive profile of several estranediol metabolites provides a more reliable indicator of illegal nandrolone administration. nih.govresearchgate.net

One study focused on identifying definitive biomarkers for nandrolone use in cattle by comparing the urinary steroid profiles of nandrolone-treated, pregnant, and injured animals. nih.gov The findings highlighted the importance of analyzing a full spectrum of metabolites rather than a single compound.

| Metabolite Investigated | Abbreviation | Significance in Nandrolone Research |

|---|---|---|

| This compound | aba | A metabolite of 17β-nandrolone, its presence is part of a larger metabolic profile used for detection. nih.gov |

| 5alpha-estrane-3beta,17beta-diol | abb | Considered a potential definitive biomarker as it was not detected in injured or pregnant cattle, unlike other isomers. nih.gov |

| 5beta-estrane-3alpha,17beta-diol | bab | Also considered a potential definitive biomarker for nandrolone abuse in cattle due to its absence in control groups. nih.gov |

| 5beta-estrane-3alpha,17alpha-diol | baa | A previously detected metabolite of 17β-nandrolone administration. nih.gov |

| 5alpha-estrane-3alpha,17beta-diol | aab | Part of the panel of estranediols studied to create a comprehensive urinary profile following nandrolone administration. nih.gov |

Utility in Understanding Steroid Homeostasis in Mammalian and Non-Mammalian Systems

The study of metabolites like this compound provides valuable insights into the broader principles of steroid homeostasis—the maintenance of a stable internal environment through the regulation of steroid hormones and their metabolic byproducts. The presence and concentration of this compound in an animal's system reflect the activity of specific metabolic pathways responsible for processing and eliminating both endogenous and exogenous steroids.

By tracking the formation of this compound from a parent compound like nandrolone, researchers can understand how an organism's metabolic machinery responds to the introduction of a foreign steroid. researchgate.net This process reveals the capabilities and specificities of the enzymes involved in steroid biotransformation. This information is fundamental to understanding how animal systems, both mammalian and non-mammalian, maintain balance and clear steroid molecules to prevent physiological disruption.

Application as a Research Tool in Enzymatic Studies of Steroidogenesis

In the field of enzymology, this compound serves as an important reference compound and analytical target for studies on steroidogenesis and steroid metabolism. The conversion of a precursor steroid into this specific diol implies the action of several classes of enzymes, including 5-alpha-reductases and various hydroxysteroid dehydrogenases (HSDs). nih.gov

For example, the formation of the 5-alpha configuration from a precursor with a double bond at the 4-5 position is catalyzed by 5-alpha-reductase. Similarly, the reduction of a keto group at the 3 or 17 position to a hydroxyl group is carried out by specific HSDs. nih.gov In research settings, this compound can be used as a standard in chromatographic and mass spectrometric analyses to confirm the identity of products generated in in vitro assays using purified enzymes or tissue homogenates. This application helps researchers to:

Identify the specific enzymes responsible for the metabolism of a parent steroid.

Characterize the kinetics and substrate specificity of these enzymes.

Understand how different isomers are preferentially formed.

Implications for Steroid Metabolome Mapping in Model Organisms

Steroid metabolome mapping, also known as steroid profiling, is a comprehensive approach to identify and quantify the complete set of steroids in a biological sample. This "global steroid profiling" provides a detailed snapshot of an organism's physiological state. researchgate.net The inclusion of less abundant or "minor" metabolites like this compound is critical for creating accurate and robust metabolome maps.

The identification of this compound as part of the metabolic fingerprint of nandrolone administration has led to the expansion of analytical panels used in research and regulatory monitoring. researchgate.net By developing methods to monitor a wider array of metabolites, including various estranediol isomers, scientists can build more complete pictures of metabolic pathways. nih.govresearchgate.net This comprehensive mapping is essential for differentiating between normal physiological variations and altered states caused by external factors, such as the administration of synthetic compounds. This detailed approach improves the accuracy of metabolic studies in model organisms and enhances the reliability of diagnostic and screening methods in veterinary contexts.

Future Research Directions and Unanswered Questions Regarding 5alpha Estrane 3beta,17alpha Diol

Deeper Elucidation of Stereospecific Enzymatic Transformations

The conversion of nandrolone (B1676933) to 5alpha-estrane-3beta,17alpha-diol involves stereospecific enzymatic reactions, yet the precise enzymes and their mechanisms are not fully characterized. Future research should focus on identifying the specific isoforms of 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD) responsible for this transformation. It is crucial to determine if the same enzymes that metabolize testosterone (B1683101) and other androgens are involved, or if unique enzymes with specific affinities for estrane-scaffold steroids exist.

Key unanswered questions include:

What are the specific human and animal isoforms of 5α-reductase and HSDs that catalyze the formation of this compound from nandrolone?

What is the kinetic efficiency (kcat/KM) of these enzymes for nandrolone and its intermediates compared to other endogenous steroids?

How does the expression of these enzymes vary across different tissues (e.g., liver, prostate, muscle), and how does this influence the local concentration and potential activity of this compound?

Research into cytochrome P450 (CYP) enzymes is also warranted. Studies have shown that nandrolone administration can induce hepatic and renal CYP450 activity, but the specific P450 enzymes involved in its metabolism, potentially leading to hydroxylated precursors of this diol, need to be identified. mdpi.comresearchgate.net

Table 1: Potential Enzymes in this compound Formation

| Enzyme Family | Potential Role | Research Focus |

|---|---|---|

| 5α-Reductases (SRD5A) | Reduction of the A-ring of nandrolone | Isoform identification (SRD5A1, SRD5A2, SRD5A3) and stereospecificity. |

| Hydroxysteroid Dehydrogenases (HSDs) | Reduction of keto groups at C3 and C17 | Identification of specific 3β-HSD and 17α-HSD isoforms. |

Investigation of Non-Genomic Actions of Estrane (B1239764) Diols

Steroid hormones can exert rapid, non-genomic effects through membrane-bound receptors and subsequent activation of intracellular signaling cascades. rsc.orgnih.gov While the genomic actions of many steroids are well-documented, the non-genomic activities of many metabolites, including this compound, are unknown. Research on the related androgen metabolite, 5α-androstane-3β,17β-diol, has shown it can bind to and activate estrogen receptor beta (ERβ), mediating rapid cellular responses. acs.org

Future investigations should explore whether this compound can initiate similar rapid signaling events. Key research questions are:

Does this compound bind to membrane-associated androgen receptors (mARs) or estrogen receptors (mERs)?

Can it trigger rapid changes in intracellular calcium levels or activate second messenger systems like cAMP or MAPK pathways? rsc.orgnih.gov

What are the physiological consequences of these potential non-genomic actions in target tissues such as the brain, heart, or skeletal muscle?

Exploring these pathways is essential, as non-genomic signaling can significantly modulate cellular function on a timescale of seconds to minutes, complementing the slower, transcription-based genomic effects. nih.gov

Role of this compound in Inter-Steroid Conversions

This compound is a known downstream metabolite of nandrolone. nih.govnih.gov However, its position and function within the broader network of steroid metabolism are not fully understood. It is considered a major metabolite, particularly in cattle, where its presence can sometimes be of natural origin, complicating its use as a definitive biomarker for nandrolone abuse. nih.gov

Future research must clarify its metabolic fate and potential for further conversion. Unanswered questions in this area include:

Is this compound a terminal metabolite, primarily destined for conjugation (e.g., glucuronidation or sulfation) and excretion?

Can it be converted back to other biologically active steroids, thereby acting as a precursor or reservoir within certain tissues?

How does its metabolic pathway and clearance rate compare with other nandrolone metabolites, such as 5α-estrane-3β,17β-diol and 5β-estrane-3α,17β-diol? nih.gov

Understanding the complete metabolic network is crucial for forensic and diagnostic purposes, as well as for comprehending the full spectrum of nandrolone's biological impact.

Table 2: Known and Potential Nandrolone Metabolites

| Compound Name | Status | Significance |

|---|---|---|

| 17β-Nandrolone | Parent Compound | Administered anabolic steroid. nih.gov |

| This compound | Major Metabolite | Subject of this article; can occur naturally in some animals. nih.gov |

| 5α-Estrane-3β,17β-diol | Metabolite | Considered a potential biomarker for nandrolone abuse. nih.gov |

| 5β-Estrane-3α,17β-diol | Metabolite | Considered a potential biomarker for nandrolone abuse. nih.gov |

| 19-Norandrosterone | Metabolite | Primary urinary metabolite used in doping tests. nih.gov |

Development of Novel Synthetic Biocatalysts for Estrane Production

The scarcity of pure this compound for research purposes presents a significant barrier to its study. Chemical synthesis can be complex and expensive. Biocatalysis, using whole cells or isolated enzymes, offers a promising alternative for producing specific steroid isomers with high selectivity and efficiency. nih.govnih.gov

A key area for future research is the development of novel biocatalysts for the targeted synthesis of this compound. This could involve:

Screening microbial libraries for organisms capable of performing the desired stereospecific transformations on nandrolone or related precursors.

Employing protein engineering and directed evolution techniques to modify existing enzymes, such as P450 monooxygenases or HSDs, to enhance their activity and selectivity towards producing the 17α-hydroxyl configuration. rsc.orgacs.orgnih.gov

Developing immobilized enzyme or whole-cell systems to create stable, reusable biocatalysts for scalable and cost-effective production. nih.gov

Success in this area would provide the necessary quantities of the compound for detailed pharmacological and metabolic studies.

Systems Biology Approaches to Estrane Metabolic Networks in Animal Models

Understanding the impact of a single metabolite requires a holistic, systems-level approach. Systems biology, which integrates computational modeling with experimental data, can be used to construct comprehensive metabolic network models. nih.govnih.gov Such models can predict the flux of metabolites through various pathways and identify key regulatory points.

Future research should apply these methodologies to the study of nandrolone metabolism in various animal models. This would involve:

Developing genome-scale metabolic models (GEMs) for relevant tissues (e.g., liver, muscle) in species like cattle, horses, and rats.

Integrating experimental data (e.g., from metabolomics and transcriptomics) from nandrolone administration studies into these models.

Using the models to simulate the metabolic fate of nandrolone and predict the concentrations of its various metabolites, including this compound, in different cellular compartments and biofluids.

This approach could help elucidate why certain metabolites predominate in specific species or under certain physiological conditions (e.g., pregnancy or injury) and provide a more dynamic understanding of the entire estrane metabolic network. nih.govmdpi.com

Advanced Computational Modeling of Estrane-Receptor Dynamics

The potential biological activity of this compound is likely mediated by its interaction with steroid receptors. Advanced computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing these interactions at an atomic level. nih.govnih.govnih.gov

A crucial avenue for future research is the use of these in silico methods to investigate the binding of this compound to various potential target receptors. Specific research objectives include:

Performing molecular docking studies to predict the binding affinity and orientation of this compound within the ligand-binding pockets of the androgen receptor (AR), estrogen receptor alpha (ERα), and estrogen receptor beta (ERβ).

Running MD simulations to analyze the stability of the ligand-receptor complexes and to understand the conformational changes induced in the receptor upon binding. nih.govresearchgate.net

Comparing the predicted binding dynamics of this compound with those of its parent compound, nandrolone, and other well-characterized androstane (B1237026) and estrane diols. nih.gov

These computational studies can generate valuable hypotheses about the potential agonistic or antagonistic activity of this compound, guiding subsequent experimental validation and helping to prioritize research efforts. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can 5alpha-Estrane-3beta,17alpha-diol be structurally distinguished from its stereoisomers in analytical studies?

- Methodological Answer: Utilize IUPAC nomenclature and computational tools to differentiate stereochemistry at C3 (beta) and C17 (alpha). For experimental validation, employ high-resolution mass spectrometry (HR-MS) to confirm molecular weight (292.2402 Da) and tandem MS/MS to identify fragmentation patterns unique to the 3beta,17alpha configuration. Gas chromatography (GC) retention indices and nuclear magnetic resonance (NMR) can further resolve stereoisomers by comparing chemical shifts of hydroxyl groups .

Q. What are the primary natural sources or biological matrices where this compound has been detected?

- Methodological Answer: The compound is detected in human bile and fecal samples (particularly in pregnant women) as glucoside and sulfate conjugates. To isolate it, perform enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase treatment) followed by solid-phase extraction (SPE) and liquid-liquid partitioning. Confirm presence via LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to its disulfate form .

Q. What standard analytical techniques are employed for the initial identification of this compound in biological samples?

- Methodological Answer: Untargeted metabolomics workflows using ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS are recommended. For quantification, employ stable isotope-labeled analogs (e.g., deuterated derivatives) as internal standards to correct for matrix effects. Validate detection limits using spike-recovery experiments in relevant biological fluids .

Advanced Research Questions

Q. How does the stereochemical configuration at C3 and C17 influence the metabolic fate of this compound compared to its 3alpha or 17beta counterparts?

- Methodological Answer: The 3beta-hydroxyl group impedes conversion to 5alpha-dihydrotestosterone (DHT) compared to 3alpha isomers, as shown in rat prostate cytosol assays using thin-layer chromatography (TLC) to track metabolite formation . The 17alpha configuration reduces binding to estrogen receptor beta (ERβ), as demonstrated in competitive ligand displacement assays with 17beta-estradiol .

Q. What methodological approaches are used to investigate the conversion of this compound into active metabolites like dihydrotestosterone?

- Methodological Answer: Conduct in vivo isotope tracer studies (e.g., deuterium-labeled this compound) followed by LC-MS/MS to monitor DHT formation. In vitro, use prostate microsomal fractions with NADPH cofactors and quantify metabolites via high-sensitivity ELISA or radiometric assays .

Q. How can researchers validate the role of this compound disulfate as a biomarker in epidemiological studies?

- Methodological Answer: Apply Mendelian randomization (MR) analysis to establish causal links between metabolite levels and disease endpoints. Use two-sample MR with genome-wide association study (GWAS) data to adjust for confounding factors. Validate findings in independent cohorts using targeted metabolomic panels .

Q. What experimental strategies are recommended to assess the binding affinity of this compound to nuclear receptors like ERbeta?

- Methodological Answer: Perform saturation binding assays with recombinant ERβ protein and radiolabeled 17beta-estradiol. Calculate inhibition constants (Ki) via competitive displacement curves. Complement with luciferase reporter gene assays in transfected cell lines (e.g., CHO cells) to measure transcriptional activation .

Q. How do structural modifications at the C3 and C17 positions alter the bioactivity of 5alpha-Estrane derivatives in pharmacological models?

- Methodological Answer: Synthesize analogs with acetylated or piperidinyl substitutions at C3/C17. Test their effects on 5alpha-reductase inhibition using enzyme-linked immunosorbent assays (ELISA) or cell-based models of androgenetic alopecia. Compare pharmacokinetic profiles (e.g., half-life, tissue distribution) via radiolabeled tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.